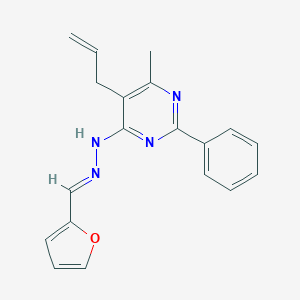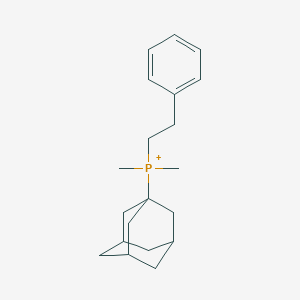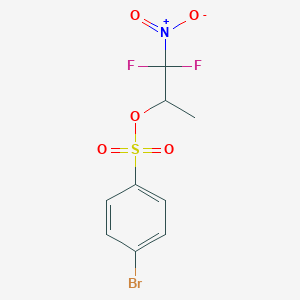
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process. One common method involves the condensation of furan-2-carbaldehyde with 6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of new drugs due to its unique structural features and biological activity. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: The compound can be used as a catalyst or intermediate in various industrial chemical processes, including the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrimidine rings allow it to bind to various biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound shares the furan ring and Schiff base structure with 2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with notable biological activity.
Uniqueness
This compound stands out due to its unique combination of a furan ring, a pyrimidine ring, and various functional groups
Eigenschaften
CAS-Nummer |
330819-77-7 |
|---|---|
Molekularformel |
C19H18N4O |
Molekulargewicht |
318.4g/mol |
IUPAC-Name |
N-[(E)-furan-2-ylmethylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C19H18N4O/c1-3-8-17-14(2)21-18(15-9-5-4-6-10-15)22-19(17)23-20-13-16-11-7-12-24-16/h3-7,9-13H,1,8H2,2H3,(H,21,22,23)/b20-13+ |
InChI-Schlüssel |
QMHUTGKXSKMXOQ-DEDYPNTBSA-N |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CO3)CC=C |
Isomerische SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=CO3)CC=C |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CO3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-(4-bromophenyl)-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376850.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376852.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B376856.png)
![ethyl 9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376857.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)
![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)
![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B376864.png)




